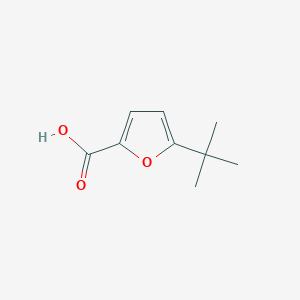
5-tert-butylfuran-2-carboxylic Acid
Cat. No. B1335302
M. Wt: 168.19 g/mol
InChI Key: JWZMCIVGRRFEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06344476B1
Procedure details


To a solution of 2-tert-butylfuran (4.5 g, 36 mmol) in anh. THF (60 mL) at −78° C. under N2 was added n-butyllithium (1.6M in hexane, 25 mL, 40 mmol, 1.1 equiv) dropwise. After 30 min, the cooling bath was replaced with an ice bath and the mixture was stirred at 0° C. for 1 h. Dry CO2, generated from dry ice and dried over an anhydrous Na2SO4 tower, was bubbled into the reaction mixture over 20 min at −78° C. and then at 0° C. The reaction mixture was acidified to pH 1 with a 1M HCl solution, then extracted with EtOAc. The organic layer was washed with a concentrated NaCl solution, dried (NaSO4) and concentrated under reduced pressure to give 5-tert-butylfuran-2-carboxylic acid as a pale yellow solid (4.2 g, 69%): 1H NMR (CDCl3) δ1.29 (s, 9H), 6.11 (d 1H, J=3.3 Hz), 7.19 (d, 1H, J=3.3 Hz), 11.0 (br s, 1H).





Yield
69%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[O:6][CH:7]=[CH:8][CH:9]=1)([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.[C:15](=[O:17])=[O:16]>C1COCC1>[C:1]([C:5]1[O:6][C:7]([C:15]([OH:17])=[O:16])=[CH:8][CH:9]=1)([CH3:4])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1OC=CC1
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 0° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the cooling bath was replaced with an ice bath
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over an anhydrous Na2SO4 tower
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was bubbled into the reaction mixture over 20 min at −78° C.
|
|
Duration
|
20 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 0° C
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with a concentrated NaCl solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (NaSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(O1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.2 g | |
| YIELD: PERCENTYIELD | 69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
